molecular formula C21H31F3N4O B4169772 1-(2-Cyclohexylphenyl)-3-[3-[4-(trifluoromethyl)piperazin-1-yl]propyl]urea

1-(2-Cyclohexylphenyl)-3-[3-[4-(trifluoromethyl)piperazin-1-yl]propyl]urea

Cat. No.: B4169772
M. Wt: 412.5 g/mol
InChI Key: WXYMWAXQQXOPCE-UHFFFAOYSA-N
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Description

N-(2-cyclohexylphenyl)-N’-{3-[4-(trifluoromethyl)-1-piperazinyl]propyl}urea is a complex organic compound that features a trifluoromethyl group, a piperazine ring, and a urea linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-cyclohexylphenyl)-N’-{3-[4-(trifluoromethyl)-1-piperazinyl]propyl}urea typically involves multiple steps. One common approach is the reaction of 2-cyclohexylphenyl isocyanate with 3-[4-(trifluoromethyl)-1-piperazinyl]propylamine under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen, to prevent unwanted side reactions. Solvents like dichloromethane or tetrahydrofuran are often used to dissolve the reactants and facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N-(2-cyclohexylphenyl)-N’-{3-[4-(trifluoromethyl)-1-piperazinyl]propyl}urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: The trifluoromethyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using reagents like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

N-(2-cyclohexylphenyl)-N’-{3-[4-(trifluoromethyl)-1-piperazinyl]propyl}urea has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific molecular pathways.

    Industry: Utilized in the development of new materials with unique properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of N-(2-cyclohexylphenyl)-N’-{3-[4-(trifluoromethyl)-1-piperazinyl]propyl}urea involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The piperazine ring may interact with various receptors or enzymes, modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-Cyclohexylphenyl N-(2-(trifluoromethyl)phenyl)carbamate
  • 4-Cyclohexylphenyl N-(2-fluorophenyl)carbamate
  • 4-Cyclohexylphenyl N-(3,4-dichlorophenyl)carbamate

Uniqueness

N-(2-cyclohexylphenyl)-N’-{3-[4-(trifluoromethyl)-1-piperazinyl]propyl}urea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group, in particular, enhances its stability and reactivity, making it a valuable compound for various applications.

Properties

IUPAC Name

1-(2-cyclohexylphenyl)-3-[3-[4-(trifluoromethyl)piperazin-1-yl]propyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H31F3N4O/c22-21(23,24)28-15-13-27(14-16-28)12-6-11-25-20(29)26-19-10-5-4-9-18(19)17-7-2-1-3-8-17/h4-5,9-10,17H,1-3,6-8,11-16H2,(H2,25,26,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXYMWAXQQXOPCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=CC=CC=C2NC(=O)NCCCN3CCN(CC3)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H31F3N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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